Homosalate

Vue d'ensemble

Description

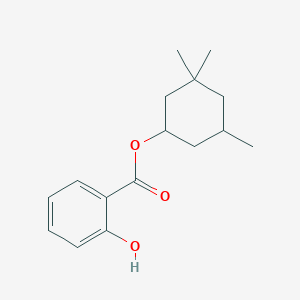

Homosalate (chemical name: 3,3,5-trimethylcyclohexyl salicylate) is a widely used organic ultraviolet (UV) filter in sunscreens and cosmetic products. It primarily absorbs UVB radiation (wavelength range: 290–320 nm), protecting the skin from sunburn and DNA damage. According to FDA guidelines, this compound is utilized as a standardized control in Sun Protection Factor (SPF) testing. For example, an 8% this compound solution is prepared under FDA specifications to benchmark the efficacy of sunscreen formulations . Its stability in formulations and moderate solubility in cosmetic oils make it a common ingredient in broad-spectrum sunscreens.

Méthodes De Préparation

Le homosalate est synthétisé par estérification de Fischer-Speier de l'acide salicylique et du 3,3,5-triméthylcyclohexanol . La méthode de production industrielle implique l'hydrogénation de l'isophorone pour produire du 3,3,5-triméthylcyclohexanol, suivie d'une réaction de transestérification avec du salicylate de méthyle . Cette méthode est efficace, respectueuse de l'environnement et produit du this compound de haute qualité avec un minimum d'impuretés .

Analyse Des Réactions Chimiques

Le homosalate subit diverses réactions chimiques, notamment :

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier le groupe ester dans le this compound.

Substitution : Le this compound peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactions photochimiques : Le this compound absorbe les rayons UV et subit des réactions photochimiques, convertissant les rayons UV en rayonnements infrarouges moins nocifs.

Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés de filtrage UV. Ses applications incluent :

Mécanisme d'action

Le this compound exerce ses effets en absorbant les rayonnements UVB (290–320 nm) et en les convertissant en rayonnements infrarouges moins nocifs (chaleur) . Ce processus implique un transfert de proton intramoléculaire à l'état excité (ESIPT), où la tautomère énolique du this compound subit une photoexcitation et se convertit en tautomère céto, dissipant l'excès d'énergie de manière non radiative . Le this compound agit également comme antagoniste des récepteurs des androgènes et des œstrogènes in vitro .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Homosalate (CAS No. 118-56-9) is an ester of salicylic acid and menthol, primarily utilized for its UV-B filtering capabilities. It functions by absorbing UV radiation and converting it into heat, which is then released from the skin. The compound can be found in various formulations, including lotions, gels, and creams, often used in concentrations up to 10% in the EU and 15% in the USA .

Toxicity Studies

This compound has undergone extensive safety evaluations to assess its toxicity profile. Key findings include:

- Acute Toxicity : Studies indicate that this compound has a high oral LD50 (>5000 mg/kg) in rats, suggesting low acute toxicity .

- Dermal Absorption : Research shows that this compound can permeate the skin effectively; formulations such as gels demonstrated higher absorption rates compared to ointments or lotions .

- Genotoxicity : this compound did not induce gene mutations or chromosomal aberrations in various studies, indicating no significant genotoxic potential .

Endocrine Disruption Potential

Recent studies have raised concerns regarding the endocrine-disrupting potential of this compound. In vitro studies have shown estrogenic and anti-androgenic effects in animal models . However, the current evidence does not conclusively categorize this compound as an endocrine disruptor for human health risk assessments .

Applications in Sunscreens and Personal Care Products

This compound is primarily utilized in sunscreen formulations due to its effectiveness as a UV filter. Its applications include:

- Broad-Spectrum Protection : It is often combined with other UV filters to provide broad-spectrum protection against both UVA and UVB rays.

- Stabilization of Formulations : this compound helps stabilize sunscreen formulations, preventing degradation when exposed to sunlight .

- Consumer Products : Beyond sunscreens, this compound is found in various cosmetics aimed at providing skin protection from UV radiation.

Case Study 1: Dermal Absorption Evaluation

A study conducted on the percutaneous absorption of this compound demonstrated that gel formulations allowed for greater absorption compared to other forms. The study measured plasma concentrations post-application and found significant systemic bioavailability .

| Formulation Type | % Absorption | Tmax (h) | Terminal Half-Life (h) |

|---|---|---|---|

| Gel | 14.7 ± 3.6% | 11.2 ± 1.8 | 23.6 - 26.1 |

| Lotion | 2.1 ± 1.4% | - | - |

| Oily Solution | 1.5 ± 0.7% | - | - |

Case Study 2: Endocrine Activity Assessment

An investigation into the endocrine activity of this compound revealed cytotoxic effects on thyroid cells at high concentrations while demonstrating no significant changes in cell proliferation or oxidative stress levels .

Mécanisme D'action

Homosalate exerts its effects by absorbing UVB radiation (290–320 nm) and converting it into less harmful infrared radiation (heat) . This process involves excited state intramolecular proton transfer (ESIPT), where the enol tautomer of this compound undergoes photoexcitation and converts to the keto tautomer, dissipating excess energy non-radiatively . This compound also acts as an antagonist to androgen and estrogen receptors in vitro .

Comparaison Avec Des Composés Similaires

Below is a synthesized analysis derived from the evidence and contextual knowledge:

Key UV Filters for Comparison

Octinoxate (Octyl methoxycinnamate) UV Range: UVB (280–320 nm). SPF Contribution: Higher molar extinction coefficient than Homosalate, offering stronger UVB absorption per unit concentration. Stability: Prone to photodegradation under prolonged UV exposure, requiring stabilizers like octocrylene. Safety: Detected in human breast milk and linked to endocrine disruption in animal studies.

Oxybenzone (Benzophenone-3) UV Range: Broad-spectrum (UVA and UVB). SPF Contribution: Superior UVA protection compared to this compound but controversial due to coral reef toxicity. Safety: Banned in regions like Hawaii and Palau due to environmental impact .

Avobenzone

- UV Range : UVA (320–400 nm).

- SPF Contribution : Often combined with this compound to achieve broad-spectrum coverage. Requires photostabilizers (e.g., octocrylene) to prevent degradation.

Comparative Data Table

| Property | This compound | Octinoxate | Oxybenzone | Avobenzone |

|---|---|---|---|---|

| UV Range | UVB (290–320 nm) | UVB (280–320 nm) | UVA/UVB | UVA (320–400 nm) |

| SPF Benchmark Role | Yes (8% control) | No | No | No |

| Photostability | Moderate | Low | Moderate | Low (requires stabilizers) |

| Environmental Impact | Bioaccumulative | Bioaccumulative | Coral toxicity | Low |

| Regulatory Status | Approved (FDA, EU) | Restricted (EU) | Banned (Hawaii) | Approved (with stabilizers) |

Research Findings

- Efficacy: this compound’s SPF contribution is less potent than Octinoxate but serves as a reliable control in standardized testing .

- Synergy : this compound is often paired with Avobenzone to balance UVB/UVA protection, though this combination may increase photodegradation byproducts.

Activité Biologique

Homosalate (HMS), a widely used organic UV filter, is primarily employed in sunscreens and cosmetic products due to its ability to absorb ultraviolet (UV) radiation. Despite its popularity, concerns regarding its biological activity, particularly its potential genotoxicity and endocrine-disrupting effects, have prompted extensive research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound is a lipophilic compound, characterized by its ability to penetrate skin layers effectively. Its chemical structure includes an alkyl-substituted cyclohexane ring, which enhances its lipophilicity and potentially influences its toxicity profile. Upon topical application, this compound can be absorbed into systemic circulation, raising concerns about its long-term effects on human health .

Genotoxicity Studies

Recent studies have investigated the genotoxic effects of this compound. One significant study assessed the cytotoxicity and genotoxicity of HMS in human lymphocytes. The results indicated that at higher concentrations (200 µg/mL), this compound significantly increased DNA migration, suggesting genotoxic potential. Notably, the increase in DNA damage was both concentration- and time-dependent .

Table 1: Cell Viability and Total Comet Scores in Lymphocytes Exposed to this compound

| Concentration (µg/mL) | Time (min) | Cell Viability (%) | Total Comet Score (TCS) |

|---|---|---|---|

| 10 | 30 | 86.01 ± 7.3 | 50.20 ± 5.2 |

| 50 | 30 | 73.51 ± 1.20 | 51.8 ± 3.8 |

| 100 | 30 | 63.30 ± 3.12 | 52.1 ± 4.3 |

| 200 | 30 | 60.11 ± 5.28 | 54.6 ± 2.5 |

| 10 | 120 | Not reported | Not reported |

The study concluded that while lower concentrations did not show significant cytotoxicity, higher concentrations posed a risk for DNA damage .

Endocrine Disruption Potential

The potential endocrine-disrupting effects of this compound have also been a focal point of research. According to the Scientific Committee on Consumer Safety (SCCS), there are indications that this compound may exhibit endocrine activity; however, the evidence is insufficient to classify it definitively as an endocrine disruptor .

A comprehensive safety evaluation indicated that while this compound did not induce gene mutations or chromosomal aberrations in standard tests, concerns remain regarding its long-term exposure effects and potential impact on hormonal systems .

Toxicokinetics

Research on the toxicokinetics of this compound has revealed significant findings regarding its absorption and metabolism in humans following dermal application:

- Absorption Rates : Studies showed that after applying sunscreen containing this compound, approximately 1-2% of the applied dose penetrated the skin into systemic circulation .

- Elimination Half-life : The terminal elimination half-life of this compound was approximately 24 hours , indicating a slower elimination compared to oral routes of exposure .

Table 2: Summary of Toxicokinetics Data for this compound

| Parameter | Value |

|---|---|

| Absorption Rate | ~1-2% of applied dose |

| Terminal Elimination Half-life | ~24 hours |

Case Studies

A notable case study evaluated the systemic absorption of this compound through human biomonitoring after sunscreen application in volunteers. The study found that while dermal exposure resulted in lower bioavailability compared to oral routes, the metabolites formed were similar, supporting the relevance of oral data for assessing dermal exposure risks .

Propriétés

IUPAC Name |

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSJONWNBBTCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026241 | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

322 to 329 °F at 760 mmHg (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992) | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

118-56-9 | |

| Record name | 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21184 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Homosalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homosalate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homosalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homosalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3,5-Trimethylcyclohexyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homosalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V06SV4M95S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.